![molecular formula C9H12Cl2O2 B14669121 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] CAS No. 38334-85-9](/img/structure/B14669121.png)
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: is a complex organic compound characterized by its unique spiro structure, which includes a bicycloheptane ring fused with a dioxolane ring. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] typically involves the reaction of a suitable bicycloheptane derivative with a dioxolane precursor under controlled conditions. The reaction often requires the presence of a chlorinating agent to introduce the dichloro functionality. Common reagents include thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like methoxide can yield a methoxy derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: In chemistry, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive chlorine atoms and spiro structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include nucleophilic substitution or addition reactions, depending on the specific target and conditions.
Comparison with Similar Compounds
7,7-Dibromospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Similar in structure but with bromine atoms instead of chlorine.
7,7-Difluorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Contains fluorine atoms, offering different reactivity and stability.
7,7-Diiodospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Iodine atoms provide unique reactivity compared to chlorine.
Uniqueness: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is unique due to the specific reactivity of its chlorine atoms, which allows for a wide range of chemical modifications. Its stability and structural features make it a versatile compound in both research and industrial applications.
Properties
CAS No. |
38334-85-9 |
|---|---|
Molecular Formula |
C9H12Cl2O2 |
Molecular Weight |
223.09 g/mol |
IUPAC Name |
7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2 |
InChI Key |
DPSUJCHTHHBNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3C1C3(Cl)Cl)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


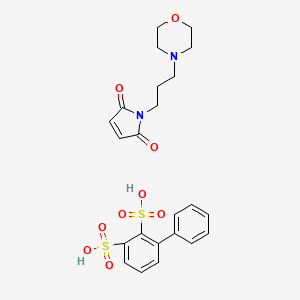
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
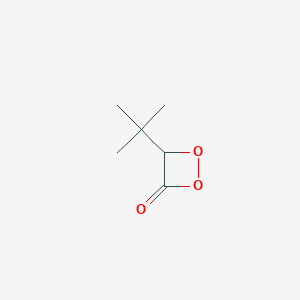

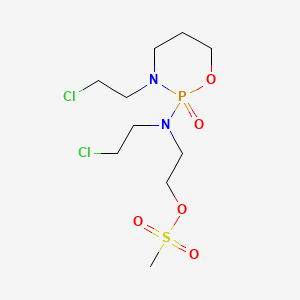

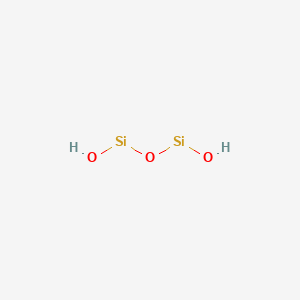

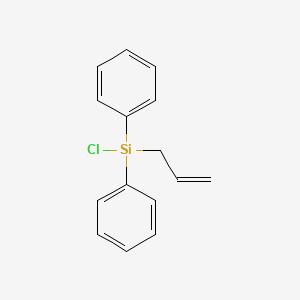

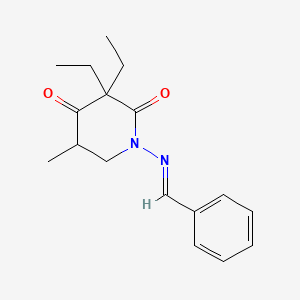

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)

